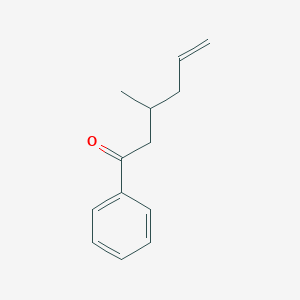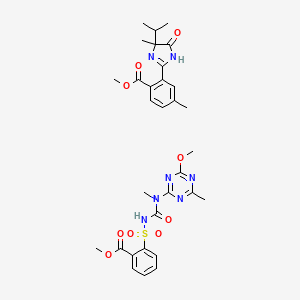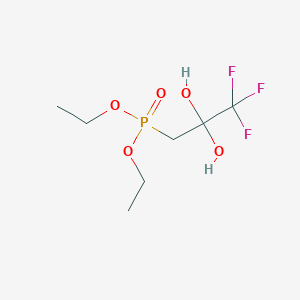![molecular formula C22H26O4 B14310763 3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde CAS No. 111029-21-1](/img/structure/B14310763.png)
3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: is an organic compound with the molecular formula C({22})H({26})O(_{4}) It consists of two benzaldehyde groups connected by an octane chain through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and 1,8-dibromooctane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: Benzaldehyde is reacted with 1,8-dibromooctane under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moieties can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid.
Reduction: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzyl alcohol.
Substitution: Nitro derivatives of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde.
Applications De Recherche Scientifique
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde depends on its interaction with various molecular targets:
Aldehyde Groups: These functional groups can form covalent bonds with nucleophiles, such as amines, through Schiff base formation.
Ether Linkages: The ether linkages provide flexibility and stability to the molecule, allowing it to interact with different molecular environments.
Comparaison Avec Des Composés Similaires
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: can be compared with other similar compounds, such as:
3,3’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: This compound has a shorter ethane linker instead of an octane chain, resulting in different physical and chemical properties.
3,3’-[Butane-1,4-diylbis(oxy)]dibenzaldehyde: The butane linker provides intermediate properties between the ethane and octane derivatives.
Uniqueness: : The octane linker in 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde imparts greater flexibility and length, which can influence its reactivity and interactions in various applications.
Conclusion
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for further study and development.
Propriétés
| 111029-21-1 | |
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-[8-(3-formylphenoxy)octoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O4/c23-17-19-9-7-11-21(15-19)25-13-5-3-1-2-4-6-14-26-22-12-8-10-20(16-22)18-24/h7-12,15-18H,1-6,13-14H2 |
Clé InChI |
PCYPMQJPUPNKAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)


![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)


